molecular formula C22H26N2O4 B268999 N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B268999
M. Wt: 382.5 g/mol
InChI Key: QECIFXAVLGINJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has been widely studied for its potential use in scientific research. It is also known by its chemical name, AZD9291, and is classified as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Mechanism of Action

AZD9291 works by irreversibly binding to the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide T790M mutation, which is located in the ATP-binding pocket of the receptor. This binding inhibits the activity of the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide signaling pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, AZD9291 can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
AZD9291 has been shown to have a selective inhibitory effect on the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide T790M mutation, with minimal inhibition of wild-type N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide. This selectivity reduces the risk of side effects associated with the inhibition of wild-type N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide, such as skin rash and diarrhea. AZD9291 has also been shown to have good oral bioavailability and a relatively long half-life, which makes it suitable for once-daily dosing.

Advantages and Limitations for Lab Experiments

AZD9291 has several advantages for lab experiments. It is a highly selective and potent inhibitor of the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide T790M mutation, which makes it a valuable tool for studying the role of this mutation in cancer. AZD9291 also has good oral bioavailability and a long half-life, which makes it easy to administer and monitor in animal studies. However, AZD9291 has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. Additionally, AZD9291 is a relatively new compound, and its long-term effects are not yet fully understood.

Future Directions

There are several future directions for the study of AZD9291. One direction is to further investigate its potential use in the treatment of other cancers, such as breast and colorectal cancer. Another direction is to study the long-term effects of AZD9291, both in terms of its efficacy and its potential side effects. Additionally, researchers may explore the use of AZD9291 in combination with other drugs to improve its effectiveness in treating cancer. Finally, researchers may investigate the use of AZD9291 as a tool for studying the role of the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide T790M mutation in cancer, and for developing new drugs that target this mutation.

Synthesis Methods

AZD9291 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 4-(1-azepanylcarbonyl)aniline with 4-methoxyphenol to form the intermediate compound, N-[4-(1-azepanylcarbonyl)phenyl]-4-methoxyphenylamine. This intermediate compound is then reacted with chloroacetyl chloride to form N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide, which is the final product.

Scientific Research Applications

AZD9291 has been extensively studied for its potential use in the treatment of non-small cell lung cancer (NSCLC). It has been shown to be effective in targeting the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide T790M mutation, which is a common cause of resistance to first and second-generation N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide TKIs. AZD9291 has also been studied for its potential use in the treatment of other cancers, such as breast and colorectal cancer.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H26N2O4/c1-27-19-10-12-20(13-11-19)28-16-21(25)23-18-8-6-17(7-9-18)22(26)24-14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,23,25)

InChI Key

QECIFXAVLGINJJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.